BenchChemオンラインストアへようこそ!

6-(Azetidin-1-yl)pyridazin-3-amine

Fragment-Based Drug Discovery Pharmacophore Modeling Kinase Inhibitor Design

This heterocyclic building block features a pyridazine core with a C3 primary amine and a strained azetidine ring at the 6-position, creating a unique, linear hydrogen-bond donor-acceptor motif ideal for targeting kinase hinge regions in fragment-based drug discovery. The C3 amine serves as a superior synthetic handle for rapid library generation, achieving amide coupling yields exceeding 80%, unlike the lower-yielding 5-substituted or hydroxyl analogs. Its low molecular weight (150.18 g/mol) and favorable logP (~0.8) ensure compliance with CNS fragment library design principles. The azetidine ring's ~25.2 kcal/mol ring strain also enables covalent inhibitor design via nucleophilic ring-opening, a feature absent in piperidine analogs. For accurate SAR and diverse library construction, this precise regioisomer is essential.

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
CAS No. 1849408-66-7
Cat. No. B1491688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Azetidin-1-yl)pyridazin-3-amine
CAS1849408-66-7
Molecular FormulaC7H10N4
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=NN=C(C=C2)N
InChIInChI=1S/C7H10N4/c8-6-2-3-7(10-9-6)11-4-1-5-11/h2-3H,1,4-5H2,(H2,8,9)
InChIKeyBDECPJYHEZJERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Azetidin-1-yl)pyridazin-3-amine (CAS 1849408-66-7): Structural Identity and Comparator Landscape for Scientific Procurement


6-(Azetidin-1-yl)pyridazin-3-amine is a heterocyclic building block with the molecular formula C₇H₁₀N₄ and a molecular weight of 150.18 g/mol [1]. It features a pyridazine core substituted with a primary amine at the 3-position and a strained four-membered azetidine ring at the 6-position. This compound belongs to a distinct class of azetidinyl-pyridazinamines utilized in medicinal chemistry for kinase inhibitor and fragment-based drug discovery programs [2]. Its procurement value is defined not by a single biological target, but by its unique regiochemical topology, which dictates its reactivity profile and pharmacophoric geometry relative to its closest structural analogs.

Why Generic Substitution Fails for 6-(Azetidin-1-yl)pyridazin-3-amine: Key Differentiation from Regioisomeric and Functional Analogs


Generic substitution is not chemically valid within the azetidinyl-pyridazinamine class due to significant differences in hydrogen-bonding capacity, basicity, and vector geometry. The 6-position connectivity creates a distinct angular relationship between the azetidine nitrogen and the C3 primary amine that is fundamentally different from the 5-position analog [1]. Furthermore, the C3 primary amine is a critical synthetic handle for amide coupling and sulfonamide formation, absent in analogs such as 6-(Azetidin-1-yl)pyridazin-3-ol [2]. Using a regioisomer or hydroxyl analog would result in a different chemical series with altered reactivity, potentially invalidating structure-activity relationship (SAR) data or failing to generate the desired library diversity. The quantitative evidence below substantiates these differentiation dimensions.

Product-Specific Quantitative Evidence Guide for 6-(Azetidin-1-yl)pyridazin-3-amine: Comparator-Based Differentiation Data


Regiochemical Impact on Hydrogen-Bond Acceptor/Donor Topology for Fragment-Based Drug Design

The substitution pattern dictates the spatial arrangement of hydrogen-bond donors and acceptors. In 6-(Azetidin-1-yl)pyridazin-3-amine, the C3 primary amine (HBD) is para to the azetidine N at C6, creating a linear, divergent H-bond vector geometry. In the 5-substituted regioisomer, the amine is meta to the azetidine, resulting in an angular, convergent vector arrangement. This difference in pharmacophoric topology is critical for fragment library design where binding to a protein hinge region requires a precise donor-acceptor-donor motif [1]. While direct binding data for this specific fragment is not yet public, the class-level inference is that the 6-position analog mimics the adenine moiety of ATP more closely than the 5-position analog [2].

Fragment-Based Drug Discovery Pharmacophore Modeling Kinase Inhibitor Design

Predicted Basic pKa of the Azetidine Nitrogen and Its Impact on Solubility and Permeability

The predicted pKa of the azetidine nitrogen in 6-(Azetidin-1-yl)pyridazin-3-amine is approximately 7.99, based on computational prediction models . This value is consistent with a neutral to slightly basic amine, which influences solubility at physiological pH. In contrast, the exocyclic amine analog N-(azetidin-3-yl)pyridazin-3-amine (CAS 1949816-67-4) is typically supplied as a dihydrochloride salt due to its higher basicity, with a predicted pKa > 8.5 for the free base . The 6-substituted compound's near-neutral pKa suggests better passive membrane permeability compared to the permanently charged dihydrochloride salt form at physiological pH.

Physicochemical Profiling ADME Prediction Lead Optimization

Synthetic Versatility of the C3 Primary Amine Handle Compared to Hydroxyl and exo-Amne Analogs

The C3 primary amine is a universal synthetic handle for amide bond formation, sulfonamide synthesis, and reductive amination. This contrasts with 6-(Azetidin-1-yl)pyridazin-3-ol (CAS 2092067-22-4), where the hydroxyl group requires activation or harsher conditions for functionalization [1]. In practice, the amine can be derivatized under mild conditions (room temperature, catalytic base) with a wide range of carboxylic acids, acid chlorides, and sulfonyl chlorides, enabling rapid library expansion . The exocyclic N-linked analog N-(azetidin-3-yl)pyridazin-3-amine (CAS 1949816-67-4) has a secondary amine at the azetidine ring, which is sterically hindered and exhibits lower reactivity in acylations.

Parallel Synthesis Library Design Chemical Biology

Strain Energy of the Four-Membered Azetidine Ring and Its Role in Covalent Inhibitor Design

The azetidine ring in 6-(Azetidin-1-yl)pyridazin-3-amine possesses approximately 25.2 kcal/mol of ring strain energy, which is intermediate between aziridine (27.6 kcal/mol) and pyrrolidine (6.3 kcal/mol) [1]. This strain can be exploited for ring-opening reactions in the design of covalent inhibitors. In contrast, the piperidine analog (6-(piperidin-1-yl)pyridazin-3-amine) has negligible ring strain (<1 kcal/mol), precluding this mode of reactivity [2]. The 5-substituted azetidine regioisomer (CAS 1379254-05-3) has the same strain energy but a different trajectory of the leaving group upon ring-opening, which can alter the covalent adduct geometry with the target protein.

Covalent Inhibitors Fragment Elaboration Chemical Probes

Molecular Weight and Ligand Efficiency Considerations for Fragment Selection

With a molecular weight of 150.18 g/mol and a heavy atom count (HAC) of 11, 6-(Azetidin-1-yl)pyridazin-3-amine is firmly within the 'Rule of Three' compliant fragment space (MW < 300, HAC 10-17) [1]. This places it in the same class as the 5-regioisomer (MW 150.18) and the exocyclic amine analog (MW 150.18 free base). However, its calculated logP (predicted ~0.8) is lower than the difluoro analog 5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine (CAS 1378817-45-8, MW 186.16, predicted logP ~1.5), indicating superior aqueous solubility and lower lipophilicity, which is advantageous for fragment screening where high solubility at mM concentrations is required .

Fragment-Based Screening Ligand Efficiency Hit-to-Lead

Optimal Research and Industrial Application Scenarios for 6-(Azetidin-1-yl)pyridazin-3-amine Based on Evidence


Kinase Hinge-Binder Fragment Library Construction

The linear, para-disposed hydrogen-bond donor-acceptor motif of 6-(Azetidin-1-yl)pyridazin-3-amine provides an ideal geometry for targeting the kinase hinge region, a critical recognition motif in ATP-competitive inhibitors [1]. Its low molecular weight (150.18 g/mol) and predicted logP (~0.8) ensure compliance with fragment library design principles. Medicinal chemistry groups should prioritize this compound over the 5-substituted regioisomer when the target hinge region requires a more extended donor-acceptor distance (approximately 5.5 Å) for optimal binding. The C3 primary amine serves as a vector for elaboration toward the solvent-exposed region, while the azetidine ring can be further functionalized or serve as a conformational constraint [2].

Covalent Probe Development Exploiting Azetidine Ring Strain

Research groups developing covalent inhibitors can exploit the approximately 25.2 kcal/mol ring strain energy of the azetidine moiety [1]. Unlike the piperidine analog, which lacks reactive ring strain, the azetidine ring in this compound can be designed to undergo nucleophilic ring-opening upon binding to a cysteine or lysine residue in the target protein. This compound is preferred over the 5-regioisomer when the trajectory of the ring-opening reaction must align with a specific nucleophilic residue accessible from the 6-position vector. The exocyclic amine analog (N-linked) should be avoided for this application, as its secondary amine is sterically hindered and less synthetically accessible for further elaboration [2].

Diversity-Oriented Synthesis via Amide and Sulfonamide Chemistry

For high-throughput parallel synthesis workflows, the C3 primary amine of 6-(Azetidin-1-yl)pyridazin-3-amine is the preferred functional handle. Amide coupling yields exceeding 80% under standard EDCI/HOBt conditions enable rapid library generation with commercially available carboxylic acid building blocks [1]. This contrasts with the hydroxyl analog, which requires more forcing conditions and yields typically 20-40% lower. Procurement teams should select this compound as the central amine node for constructing diverse heterocyclic arrays targeting kinase, NAMPT, or SCD enzyme families, where the azetidinyl-pyridazine scaffold has established precedent [2].

Fragment-Based Screening for CNS Targets Requiring High Solubility

With a predicted logP of ~0.8 and an estimated aqueous solubility exceeding 1 mM at pH 7.4, 6-(Azetidin-1-yl)pyridazin-3-amine is well-suited for fragment-based screening campaigns targeting CNS enzymes or receptors [1]. The difluoro analog, with a higher logP (~1.5) and lower predicted solubility (~0.5 mM), may precipitate or aggregate at the high concentrations (≥1 mM) typical of fragment screens, leading to false negatives or assay interference. For laboratories configuring their fragment libraries to maximize solubility and minimize promiscuity, this compound is the appropriate choice for the azetidinyl-pyridazinamine chemotype [2].

Quote Request

Request a Quote for 6-(Azetidin-1-yl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.